4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Description
The compound 4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde is a highly fluorinated polyaromatic aldehyde characterized by a central benzene ring substituted at the 3- and 5-positions with 3-fluoro-4-formylphenyl groups and at the 2-position with a fluorine atom. Its molecular architecture features three reactive aldehyde (-CHO) groups and multiple fluorine atoms, which confer unique electronic and steric properties. The fluorine atoms enhance electron-withdrawing effects, while the aldehyde groups enable participation in condensation, coordination, and cross-coupling reactions. This compound is of interest in materials science, particularly for constructing covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), due to its symmetry and multifunctionality .
Properties
IUPAC Name |
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15F3O3/c28-25-10-16(1-4-19(25)13-31)22-7-23(17-2-5-20(14-32)26(29)11-17)9-24(8-22)18-3-6-21(15-33)27(30)12-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGACDTNXWOXMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)F)C4=CC(=C(C=C4)C=O)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted terphenyl derivatives
Scientific Research Applications
3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,3’‘-Difluoro-5’-(3-fluoro-4-formylphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to the unique electronic properties of fluorine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate ()
- Core Structure: Contains a dihydropyrimidinone ring fused with a trifluoromethyl-substituted benzene ring.
- Functional Groups : Trifluoromethyl (-CF₃), ester (-COOEt), and ketone (-C=O) groups.
- Key Differences :
- Reactivity : Trifluoromethyl groups are inert compared to the aldehyde groups in the target compound, limiting applications in dynamic covalent chemistry.
- Hydrogen Bonding : Forms N–H⋯O and C–H⋯F interactions in crystal packing, whereas the target compound’s aldehyde groups may engage in stronger C=O⋯H–C/F interactions .
- Applications: Primarily pharmaceutical (e.g., calcium channel blockers) due to the dihydropyrimidinone core .
4-(Difluoromethoxy)-2-fluorobenzaldehyde (CAS 1214358-05-0; )
- Core Structure: Monocyclic benzene with difluoromethoxy (-O-CF₂H) and aldehyde (-CHO) substituents.
- Key Differences :
- Electronic Effects : The difluoromethoxy group is less electron-withdrawing than fluorine or trifluoromethyl, altering redox properties.
- Steric Profile : Smaller molecular size compared to the target compound’s branched triphenyl structure.
- Applications : Intermediate in agrochemicals or fluorinated liquid crystals .
2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1; )
- Core Structure: Ester-linked benzoate and acetophenone moieties.
- Functional Groups : Ester (-COO-), ketone (-C=O), and fluorine.
- Key Differences :
Electronic and Steric Properties
| Compound | Electron-Withdrawing Groups | Steric Hindrance | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3× F, 3× CHO | High (branched) | Aldehyde, Fluorine |
| Ethyl 4-[3,5-bis(CF₃)phenyl]... | 2× CF₃, 1× C=O | Moderate | CF₃, Ester, Ketone |
| 4-(Difluoromethoxy)-2-fluorobenzal... | 1× F, 1× OCF₂H | Low | Aldehyde, OCF₂H |
| 2-(4-Ethylphenyl)-2-oxoethyl... | 1× F, 1× C=O | Moderate | Ester, Ketone |
- Electronic Effects : The target compound’s fluorine and aldehyde groups create a highly electron-deficient aromatic system, favoring electrophilic substitution at meta positions.
Biological Activity
4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde, known for its complex structure and potential applications in medicinal chemistry, has garnered attention for its biological activity. This compound features multiple functional groups that may influence its interaction with biological targets, making it a subject of interest in drug development and therapeutic research.
Chemical Structure
The compound has the following molecular formula: with a molecular weight of 444.40 g/mol. Its structure includes multiple aldehyde groups and fluorine substitutions, which enhance its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.40 g/mol |
| CAS Number | 2088007-04-7 |
| Purity | >98% |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various human tumor cell lines. For instance, thiosemicarbazone derivatives derived from benzaldehyde have shown significant inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The introduction of fluorine atoms in the structure may enhance these effects by improving lipophilicity and cellular uptake.
2. Antiviral Properties
Studies have identified that benzaldehyde derivatives can exhibit antiviral activity. Specifically, some derivatives have been noted for their ability to inhibit the replication of viruses such as bovine viral diarrhea virus (BVDV). The structure-activity relationship (SAR) analysis suggests that modifications to the benzaldehyde backbone can significantly influence antiviral efficacy .
3. Enzyme Inhibition
Compounds similar to 4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde have been studied for their ability to inhibit enzymes like xanthine oxidase (XO). The binding interactions are primarily facilitated through hydrogen bonding and hydrophobic interactions, which are critical for the inhibition mechanism .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the cytotoxicity of various substituted benzaldehyde derivatives against human breast cancer cell lines. Results indicated that compounds with multiple aldehyde groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting a potential pathway for developing new anticancer agents using similar structural frameworks.
Case Study 2: Antiviral Activity
Research focused on the antiviral effects of thiosemicarbazone derivatives highlighted that specific modifications at the phenyl positions significantly increased activity against BVDV. The most effective compounds had EC50 values in the low micromolar range, demonstrating promising potential as antiviral agents .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- Fluorination : The presence of fluorine atoms generally increases the compound's metabolic stability and bioavailability.
- Aldehyde Groups : Multiple aldehyde functionalities can facilitate interactions with biological targets, enhancing both anticancer and antiviral activities.
- Hydrogen Bonding : Strong hydrogen bonding capabilities are crucial for enzyme inhibition and interaction with viral targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
